molecular formula C7H12N2 B021106 1,2-Dimethyl-2-pyrrolidinecarbonitrile CAS No. 100379-69-9

1,2-Dimethyl-2-pyrrolidinecarbonitrile

Cat. No. B021106
M. Wt: 124.18 g/mol
InChI Key: OIWKXDDULMDXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dimethyl-2-pyrrolidinecarbonitrile (DMPC) is a chemical compound that is widely used in scientific research. It belongs to the class of pyrrolidine derivatives and is known for its unique properties, including its ability to act as a chiral auxiliary in organic synthesis. DMPC has been extensively studied for its potential applications in drug discovery, catalysis, and materials science.

Mechanism Of Action

The mechanism of action of 1,2-Dimethyl-2-pyrrolidinecarbonitrile is not well understood. It is believed to act as a chiral auxiliary by inducing a conformational change in the substrate, which leads to the formation of a chiral product. In catalysis, 1,2-Dimethyl-2-pyrrolidinecarbonitrile is believed to coordinate with the transition metal catalyst, which enhances its reactivity and selectivity. In materials science, 1,2-Dimethyl-2-pyrrolidinecarbonitrile is believed to act as a building block by forming covalent bonds with other molecules to form functional materials.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 1,2-Dimethyl-2-pyrrolidinecarbonitrile. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. It is also stable under normal laboratory conditions. Further studies are needed to determine its potential toxicity and physiological effects.

Advantages And Limitations For Lab Experiments

1,2-Dimethyl-2-pyrrolidinecarbonitrile has several advantages for lab experiments, including its ability to act as a chiral auxiliary in organic synthesis, its effectiveness as a ligand for transition metal catalysts, and its versatility as a building block for functional materials. However, 1,2-Dimethyl-2-pyrrolidinecarbonitrile has some limitations, including its high cost and limited availability. It is also sensitive to air and moisture, which can affect its stability and reactivity.

Future Directions

There are several future directions for 1,2-Dimethyl-2-pyrrolidinecarbonitrile research. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the exploration of its potential applications in drug discovery, catalysis, and materials science. Further studies are also needed to determine its potential toxicity and physiological effects. Overall, 1,2-Dimethyl-2-pyrrolidinecarbonitrile has the potential to be a valuable tool for scientific research and its applications are likely to expand in the future.

Synthesis Methods

1,2-Dimethyl-2-pyrrolidinecarbonitrile can be synthesized using various methods, including the reaction of pyrrolidine with acrylonitrile, the reaction of pyrrolidine with chloroacetonitrile, and the reaction of pyrrolidine with ethyl chloroformate. The most commonly used method involves the reaction of pyrrolidine with acrylonitrile in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction yields 1,2-Dimethyl-2-pyrrolidinecarbonitrile as a white solid, which can be purified by recrystallization.

Scientific Research Applications

1,2-Dimethyl-2-pyrrolidinecarbonitrile has various applications in scientific research, including drug discovery, catalysis, and materials science. In drug discovery, 1,2-Dimethyl-2-pyrrolidinecarbonitrile is used as a chiral auxiliary to synthesize enantiopure compounds. It has been shown to be an effective chiral auxiliary for the synthesis of a wide range of compounds, including amino acids, β-lactams, and heterocycles. In catalysis, 1,2-Dimethyl-2-pyrrolidinecarbonitrile is used as a ligand for transition metal catalysts. It has been shown to be an effective ligand for the asymmetric hydrogenation of ketones and imines. In materials science, 1,2-Dimethyl-2-pyrrolidinecarbonitrile is used as a building block for the synthesis of functional materials, such as dendrimers and polymers.

properties

IUPAC Name

1,2-dimethylpyrrolidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-7(6-8)4-3-5-9(7)2/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWKXDDULMDXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethyl-2-pyrrolidinecarbonitrile

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